![molecular formula C44H72S2Sn2 B13135855 (5,10-Didodecyl-2-trimethylstannyl-[1]benzothiolo[7,6-g][1]benzothiol-7-yl)-trimethylstannane](/img/structure/B13135855.png)
(5,10-Didodecyl-2-trimethylstannyl-[1]benzothiolo[7,6-g][1]benzothiol-7-yl)-trimethylstannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5,10-Didodecyl-2-trimethylstannyl-1benzothiolo7,6-gbenzothiol-7-yl)-trimethylstannane is a complex organotin compound. Organotin compounds are known for their diverse applications in various fields, including catalysis, materials science, and medicinal chemistry. This particular compound features a unique structure with two trimethylstannyl groups attached to a benzothiolo-benzothiol core, making it an interesting subject for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5,10-Didodecyl-2-trimethylstannyl-1benzothiolo7,6-gbenzothiol-7-yl)-trimethylstannane typically involves multiple steps. One common method includes the following steps:
Formation of the Benzothiolo-Benzothiol Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzothiolo-benzothiol core.
Introduction of Dodecyl Groups: The dodecyl groups are introduced through alkylation reactions using dodecyl halides in the presence of a base.
Attachment of Trimethylstannyl Groups:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(5,10-Didodecyl-2-trimethylstannyl-1benzothiolo7,6-gbenzothiol-7-yl)-trimethylstannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trimethylstannyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous or organic solvent.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in an inert atmosphere.
Substitution: Various halides or nucleophiles; reactions are often conducted in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or thiols.
科学的研究の応用
Chemistry
In chemistry, (5,10-Didodecyl-2-trimethylstannyl-1benzothiolo7,6-gbenzothiol-7-yl)-trimethylstannane is used as a precursor for the synthesis of other organotin compounds. It also serves as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology
The compound has potential applications in biological research due to its ability to interact with biomolecules. It can be used as a probe to study the interactions between organotin compounds and proteins or nucleic acids.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Organotin compounds have shown promise as anticancer agents, and this particular compound may exhibit similar activity.
Industry
Industrially, (5,10-Didodecyl-2-trimethylstannyl-1benzothiolo7,6-gbenzothiol-7-yl)-trimethylstannane is used in the production of advanced materials, including coatings and polymers. Its unique structure imparts desirable properties such as thermal stability and resistance to degradation.
作用機序
The mechanism of action of (5,10-Didodecyl-2-trimethylstannyl-1benzothiolo7,6-gbenzothiol-7-yl)-trimethylstannane involves its interaction with molecular targets such as enzymes and receptors. The trimethylstannyl groups can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. Additionally, the compound may disrupt cellular processes by interacting with nucleic acids or membrane components.
特性
分子式 |
C44H72S2Sn2 |
|---|---|
分子量 |
902.6 g/mol |
IUPAC名 |
(5,10-didodecyl-2-trimethylstannyl-[1]benzothiolo[7,6-g][1]benzothiol-7-yl)-trimethylstannane |
InChI |
InChI=1S/C38H54S2.6CH3.2Sn/c1-3-5-7-9-11-13-15-17-19-21-23-31-29-35-36(37-33(31)25-27-39-37)30-32(34-26-28-40-38(34)35)24-22-20-18-16-14-12-10-8-6-4-2;;;;;;;;/h25-26,29-30H,3-24H2,1-2H3;6*1H3;; |
InChIキー |
GUWOTUUVCKMEHH-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCC1=CC2=C(C=C(C3=C2SC(=C3)[Sn](C)(C)C)CCCCCCCCCCCC)C4=C1C=C(S4)[Sn](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


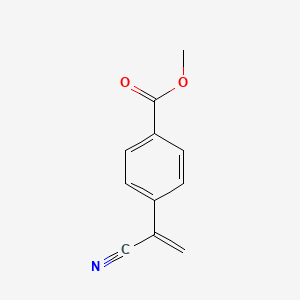
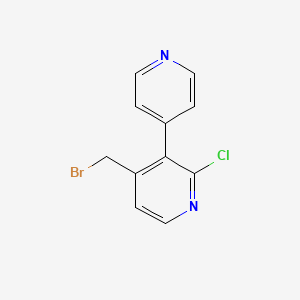
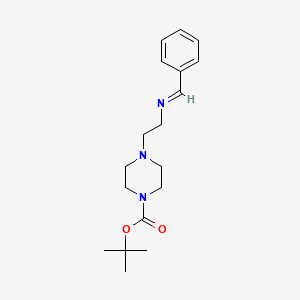
![3-Methyl-8-azaspiro[4.5]decan-1-amine 2hcl](/img/structure/B13135795.png)
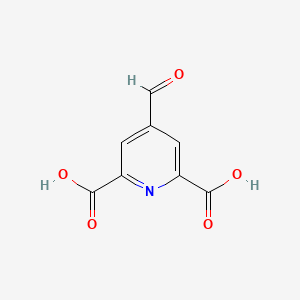
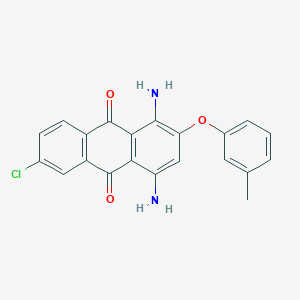
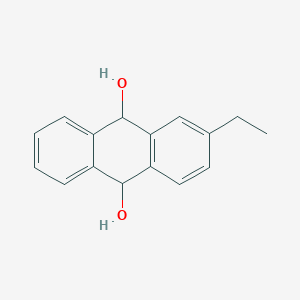
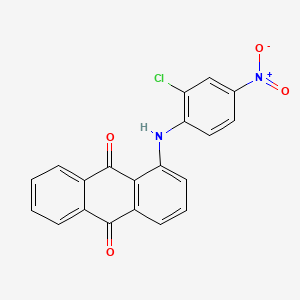
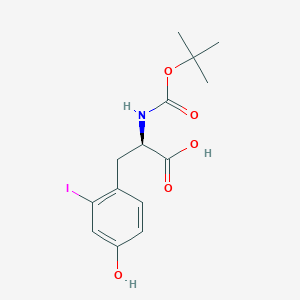
![7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-2,3-dihydrochromen-4-one](/img/structure/B13135833.png)
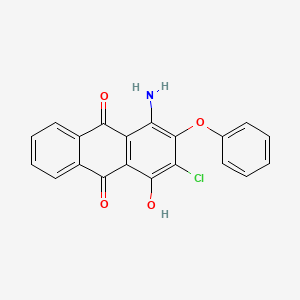
![Methyl3-thiabicyclo[3.1.0]hexane-6-carboxylate3,3-dioxide](/img/structure/B13135846.png)
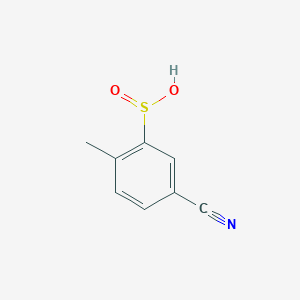
![2-[4-Carboxy-6-(4-carboxypyridin-2-yl)pyridin-2-yl]-6-(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid](/img/structure/B13135864.png)
